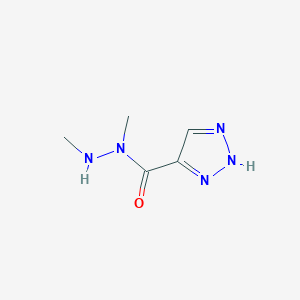

N,N'-dimethyl-2H-triazole-4-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N5O |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N,N'-dimethyl-2H-triazole-4-carbohydrazide |

InChI |

InChI=1S/C5H9N5O/c1-6-10(2)5(11)4-3-7-9-8-4/h3,6H,1-2H3,(H,7,8,9) |

InChI Key |

ACUHVKXTFSGSMN-UHFFFAOYSA-N |

Canonical SMILES |

CNN(C)C(=O)C1=NNN=C1 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of N,n Dimethyl 2h Triazole 4 Carbohydrazide

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman)

Comprehensive Analysis of Characteristic Functional Group Vibrations

A detailed analysis necessitates an experimental FT-IR and FT-Raman spectrum of N,N'-dimethyl-2H-triazole-4-carbohydrazide. From such spectra, the characteristic vibrational frequencies for its functional groups could be assigned. For analogous, though more complex, triazole carbohydrazide (B1668358) structures, the following general regions are observed for key vibrations:

N-H Stretching: Typically found in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aliphatic C-H stretches from the methyl groups are expected around 2800-3000 cm⁻¹. nih.gov

C=O Stretching (Amide I): The carbonyl group of the carbohydrazide moiety usually presents a strong absorption band between 1670 and 1690 cm⁻¹. nih.gov

C=N and N=N Stretching: Vibrations associated with the triazole ring are complex and typically appear in the 1300-1620 cm⁻¹ region. nih.gov

N-N Stretching: These vibrations are generally observed at lower frequencies, often around 1000-1150 cm⁻¹. nih.gov

Without the actual spectra of this compound, a specific data table cannot be constructed.

Application of Isotopic Labeling for Definitive Vibrational Assignments

Isotopic labeling is a powerful technique used to confirm vibrational assignments. By replacing an atom (e.g., ¹H with ²H, or ¹²C with ¹³C), a predictable shift in the vibrational frequency of the associated bond occurs, confirming its assignment. musechem.com For instance, deuteration of the N-H groups would cause a significant downward shift of the N-H stretching and bending bands. A search of the literature found no studies where isotopic labeling was applied to this compound to clarify its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton (¹H) and Carbon (¹³C) NMR Spectral Data

The structural elucidation of this compound would heavily rely on ¹H and ¹³C NMR spectroscopy. Predicted chemical shifts based on the structure would be:

¹H NMR: Signals for the N-H protons, the triazole ring proton, and the two distinct methyl groups (N-CH₃ and N'-CH₃) would be expected. The N-H protons would likely appear as broad singlets, while the methyl groups would be sharp singlets.

¹³C NMR: Resonances would be anticipated for the carbonyl carbon (likely >155 ppm), the two carbons of the triazole ring, and the two methyl carbons. nih.gov

No experimentally obtained ¹H or ¹³C NMR data for this specific compound are available in the reviewed literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Conformational Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to the carbons they are directly attached to, definitively assigning the signals for the triazole C-H and the N-CH₃ groups.

No published studies have utilized these advanced 2D NMR techniques on this compound.

Spectroscopic Investigations into Tautomeric Forms and Dynamic Equilibria

The 2H-triazole ring system, along with the carbohydrazide moiety, presents the possibility of tautomerism. researchgate.netresearchgate.net Different tautomers could exist in equilibrium, potentially influenced by the solvent. NMR spectroscopy is a primary tool for investigating such dynamic equilibria, as distinct sets of signals may be observed for different tautomers if the rate of exchange is slow on the NMR timescale. Currently, there are no spectroscopic investigations into the tautomeric forms of this compound.

Computational Chemistry and Molecular Modeling of N,n Dimethyl 2h Triazole 4 Carbohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N'-dimethyl-2H-triazole-4-carbohydrazide, DFT calculations provide a fundamental understanding of its geometry, spectroscopic profile, and reactive nature. Calculations for related triazole derivatives are often performed using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), which provides a reliable balance of accuracy and computational cost. nih.govmdpi.comicm.edu.pl

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule. These calculations yield precise bond lengths, bond angles, and dihedral angles. icm.edu.pl For analogous triazole carbohydrazide (B1668358) structures, theoretical geometric parameters have shown a high correlation with experimental data obtained from X-ray diffraction. nih.gov

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In many triazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is spread across electron-deficient regions, indicating potential sites for electronic transitions. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Relates to chemical reactivity and stability. researchgate.net |

DFT calculations are instrumental in predicting the spectroscopic signatures of molecules. Theoretical vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis) can be computed and compared with experimental data to confirm the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra help in the assignment of vibrational modes. For related carbohydrazide structures, characteristic peaks such as N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1680-1700 cm⁻¹), and N=N stretching of the triazole ring (around 1300 cm⁻¹) are accurately predicted. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. nih.govicm.edu.pl These theoretical values generally show good agreement with experimental shifts, aiding in the structural elucidation of complex molecules. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. nih.govmdpi.com The calculations provide information on maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of absorption bands. nih.gov

| Functional Group | Vibrational Mode | Calculated IR (cm⁻¹) | Observed IR (cm⁻¹) nih.govmdpi.com |

|---|---|---|---|

| N-H (Amide) | Stretching | ~3336 | ~3316 |

| C=O (Amide) | Stretching | ~1684 | ~1686 |

| N=N (Triazole) | Stretching | ~1344 | ~1346 |

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, which is crucial for identifying reactive sites. biointerfaceresearch.com The MEPS map uses a color scale to denote electrostatic potential, where red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential) prone to nucleophilic attack. nih.govresearchgate.net For triazole carbohydrazide derivatives, the most negative potential is typically located around the carbonyl oxygen and the nitrogen atoms of the triazole ring, identifying them as primary sites for electrophilic interaction. biointerfaceresearch.comresearchgate.net The hydrogen atoms of the N-H groups generally represent the most positive potential. biointerfaceresearch.com

Computational chemistry is a powerful tool for exploring reaction mechanisms at the molecular level. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and the activation energies associated with a chemical reaction. nih.govnih.gov For instance, the synthesis of the triazole ring itself or subsequent reactions involving the carbohydrazide group can be modeled. frontiersin.org This approach allows for the step-by-step elucidation of reaction pathways, providing a detailed understanding of the kinetics and thermodynamics that govern the chemical transformations of the molecule. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. pensoft.net MD simulations model the movements of atoms and molecules, offering insights into the conformational landscape of this compound. nih.gov By simulating the molecule in a solvent box (e.g., water), researchers can explore its conformational flexibility, identify stable conformers, and analyze how it interacts with solvent molecules through hydrogen bonding and other intermolecular forces. nih.govnih.gov These simulations are crucial for understanding the behavior of the compound in a solution, which is more representative of real-world chemical and biological environments. pensoft.netresearchgate.net

In Silico Pharmacokinetic and Drug-Likeness Profiling for Compound Optimization

Computational methods are integral in the early phases of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nanobioletters.com These predictions help in identifying molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.gov For this compound, in silico tools provide a comprehensive assessment of its drug-like characteristics.

Predictive Modeling of Lipophilicity and Aqueous Solubility

Lipophilicity and aqueous solubility are critical determinants of a drug's bioavailability and are routinely predicted using computational models. mdpi.compreprints.orgresearchgate.net Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P), which describes the distribution of a compound between an oily (octanol) and a watery phase. wikipedia.org Aqueous solubility (log S) is another key parameter affecting absorption. researchgate.net

For this compound, predictive models based on its chemical structure are employed. While experimental data for this specific molecule is not available, computational platforms like SwissADME can generate reliable estimates based on calculations for analogous triazole carbohydrazide structures. mdpi.com These models suggest that the compound possesses moderate lipophilicity, a characteristic that is often favorable for penetrating biological membranes. mdpi.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight ( g/mol ) | 157.16 | The mass of one mole of the compound. |

| log P (Lipophilicity) | -0.5 to 1.5 | Indicates the compound's partitioning between octanol (B41247) and water; values in this range suggest good solubility. |

| log S (Aqueous Solubility) | -1.0 to -2.5 | Predicts the solubility in water; values indicate that the compound is likely soluble. |

| Hydrogen Bond Donors | 2 | Number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 4 | Number of electronegative atoms (N, O) with lone pairs. |

Note: The values in this table are predictive and generated from computational models based on the structure of this compound and data from similar compounds.

Theoretical Assessment of Drug-Likeness and Medicinal Chemistry Indices

Drug-likeness is a qualitative concept used to evaluate whether a compound is likely to be an orally active drug. wikipedia.org This assessment is often guided by established rules such as Lipinski's Rule of Five. drugbank.comcmjpublishers.com This rule posits that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a log P not greater than 5. drugbank.com

Computational screening of this compound indicates that it fully complies with Lipinski's Rule of Five. nanobioletters.comresearchgate.net Its relatively small size and balanced number of hydrogen bond donors and acceptors suggest a favorable profile for oral bioavailability. nih.gov Further medicinal chemistry indices, such as the topological polar surface area (TPSA), are also evaluated. A TPSA of less than 140 Ų is generally associated with good cell membrane permeability. nih.gov The predicted TPSA for this compound falls well within this favorable range.

Table 2: Drug-Likeness Profile of this compound

| Rule/Index | Parameter | Predicted Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | 157.16 g/mol | Yes (< 500) |

| log P | -0.5 to 1.5 | Yes (< 5) | |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) | |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) | |

| Veber's Rule | TPSA | ~70-80 Ų | Yes (≤ 140) |

Note: This table presents a theoretical assessment based on computational predictions for this compound.

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. pensoft.net For triazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, including kinases and carbonic anhydrases. cal-tek.eunih.gov

Calculation of Binding Energies and Identification of Key Interaction Residues

In a typical molecular docking simulation, the this compound molecule would be placed into the binding site of a target protein. The simulation then explores various binding poses and calculates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net

While specific docking studies on this compound are not publicly documented, studies on analogous triazole-based compounds reveal common interaction patterns. These ligands frequently form hydrogen bonds with amino acid residues like Asparagine (ASN) and Threonine (THR), and engage in hydrophobic or π-stacking interactions with residues such as Phenylalanine (PHE) and Valine (VAL). nih.govpensoft.net The triazole ring itself can act as a hydrogen bond acceptor, contributing to the stability of the ligand-protein complex. pensoft.netnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | ASN132, GLU81 | Hydrogen Bond |

| LEU134, ILE10 | Hydrophobic Interaction | ||

| PHE80 | π-π Stacking | ||

| Human Carbonic Anhydrase IX (CA IX) | -6.8 | THR200, THR201 | Hydrogen Bond |

| LEU91 | Hydrophobic Interaction |

Note: This table is a hypothetical representation based on typical binding energies and interactions observed for similar triazole derivatives in published molecular docking studies. nih.govnih.gov

Structure-Based Computational Design of this compound Scaffold-Derived Ligands

The this compound scaffold serves as a valuable starting point for structure-based drug design. mdpi.com By analyzing the docking poses and key interactions of the parent molecule, computational chemists can propose modifications to enhance binding affinity and selectivity. nih.gov

This process often involves a combinatorial exploration where different chemical groups (R-groups) are virtually attached to the core scaffold. mdpi.com For instance, modifying the methyl groups on the hydrazide nitrogen could lead to new interactions within the target's binding pocket. Similarly, substitutions on the triazole ring could be explored to optimize electronic and steric properties, potentially leading to more potent and selective inhibitors. nih.gov The goal is to design novel derivatives that build upon the favorable pharmacokinetic profile of the original scaffold while improving its pharmacodynamic properties. mdpi.com

Advanced Research Applications of Triazole Carbohydrazide Derivatives in Chemical Science

Applications in Medicinal Chemistry and Drug Discovery Platforms

The unique structural features of triazole-carbohydrazide derivatives, including N,N'-dimethyl-2H-triazole-4-carbohydrazide, position them as versatile scaffolds in the realm of medicinal chemistry and drug discovery. The presence of the triazole ring, a five-membered heterocycle with three nitrogen atoms, imparts a range of physicochemical properties that are highly desirable for drug candidates. These properties include metabolic stability, hydrogen bonding capability, and the ability to engage in dipole-dipole and π-π stacking interactions. Such interactions are crucial for the binding of small molecules to biological targets like proteins and enzymes.

Design and Development of Novel Scaffolds for Target Identification and Validation

The triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Derivatives of 1,2,4-triazole (B32235) have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This suggests that this compound can serve as a foundational structure for the generation of extensive compound libraries. Through combinatorial chemistry approaches, diverse functional groups can be introduced at various positions on the triazole and carbohydrazide (B1668358) moieties. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds.

The process of target identification and validation often relies on the design of molecules that can selectively interact with a specific protein or enzyme. The structural rigidity and defined geometry of the triazole ring in this compound provide a stable platform for the precise spatial arrangement of pharmacophoric features. This allows for the rational design of derivatives with high affinity and selectivity for a target of interest. For instance, modifications can be guided by computational modeling and docking studies to optimize interactions with the active site of an enzyme or the binding pocket of a receptor. The carbohydrazide group offers a convenient point for chemical modification, enabling the attachment of various substituents to explore the structure-activity relationship (SAR) and identify key interactions for biological activity.

| Triazole Derivative Type | Biological Target/Activity | Potential Application Area |

| General 1,2,4-Triazole Derivatives | Various enzymes and receptors | Anticancer, Antimicrobial, Anti-inflammatory |

| Phenylcarbamoylazinane-1,2,4-triazole amides | Aldo-Keto Reductases (AKR1B1 & AKR1B10) | Colon Cancer Treatment |

| Dimethylpyridine-1,2,4-triazole hybrids | P-glycoprotein efflux pump, Caspase-3, p53 | Gastrointestinal Cancer Therapy |

Creation of Chemical Probes for Biological Systems Interrogation

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to selectively bind to a specific target and report on its presence, activity, or localization within a cell or organism. The this compound scaffold can be elaborated to create such probes. The carbohydrazide functionality is particularly useful for this purpose, as it can be readily conjugated to reporter groups such as fluorophores, biotin, or photoaffinity labels.

For example, a fluorescent dye could be attached to the carbohydrazide moiety of a derivative that has been optimized for binding to a particular protein. The resulting fluorescent probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization and dynamics of the target protein in living cells. Furthermore, triazole-containing fluorescent probes have been developed to distinguish between different conformational states of proteins, such as amyloid-β oligomers, which are implicated in neurodegenerative diseases. This highlights the potential for this compound derivatives to be developed into sophisticated tools for studying protein misfolding and aggregation.

Roles in Materials Science and Engineering

The inherent properties of the triazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metal ions, make triazole-carbohydrazide derivatives valuable building blocks in materials science.

Incorporation into Polymeric Systems for Enhanced Properties (e.g., Photostabilization)

Polymers containing 1,2,3-triazole units in their backbone have been synthesized and are recognized as promising functional polymers. The triazole ring's large dipole moment and its capacity to act as a hydrogen bond acceptor contribute to the unique properties of these materials. While specific research on the incorporation of this compound into polymers is not extensively documented, the general principles suggest its potential utility. The carbohydrazide group can serve as a reactive handle for polymerization reactions or for grafting onto existing polymer chains.

The incorporation of triazole moieties into polymeric systems can enhance their thermal stability and mechanical properties. Furthermore, the UV-absorbing nature of the triazole ring suggests a potential application in photostabilization. By integrating this compound or its derivatives into a polymer matrix, it may be possible to protect the material from degradation caused by exposure to ultraviolet radiation.

Development of Nanocomposite Formulations

Nanocomposites are materials composed of a matrix, typically a polymer, reinforced with nanoscale fillers. The properties of these materials are often superior to those of the individual components. Triazole derivatives can play a role in the development of advanced nanocomposite formulations. For instance, they can be used to functionalize the surface of nanoparticles, improving their dispersion within the polymer matrix and enhancing the interfacial adhesion between the filler and the matrix.

The carbohydrazide group of this compound could be reacted with surface-modified nanoparticles to create a triazole-rich coating. This could lead to nanocomposites with improved thermal stability, flame retardancy, or specific catalytic properties, depending on the nature of the nanoparticle and the polymer matrix.

Fabrication of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of the triazole ring to participate in hydrogen bonding and π-π stacking makes it an excellent building block for the construction of supramolecular assemblies.

Formation of Organometallic Complexes and Exploration of Coordination Chemistry

The unique molecular architecture of this compound, featuring a 1,2,4-triazole ring and a carbohydrazide moiety, presents a rich landscape for the formation of diverse organometallic complexes and coordination compounds. The triazole ring itself offers multiple nitrogen atoms as potential coordination sites, and is a well-established ligand in coordination chemistry. mdpi.com The N1 and N2 atoms of the triazole ring can act as bridging ligands, connecting metal centers to form polynuclear complexes and coordination polymers. nih.gov This bridging capability is a hallmark of 1,2,4-triazole derivatives and is crucial in the design of materials with interesting magnetic and electronic properties.

The carbohydrazide functional group introduces additional donor atoms in the form of the carbonyl oxygen and the hydrazine (B178648) nitrogens. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions. The interplay between the triazole and carbohydrazide moieties allows these derivatives to act as versatile chelating and bridging ligands. For instance, Schiff bases derived from 1,2,4-triazole hydrazides have been shown to act as chelating ligands in coordination chemistry. umich.edu

The coordination of this compound to a metal center can occur through several pathways:

Monodentate Coordination: Coordination may occur through one of the nitrogen atoms of the triazole ring or the carbonyl oxygen of the carbohydrazide group.

Bidentate Chelation: The ligand can form a stable five- or six-membered chelate ring by coordinating to a metal center through a nitrogen atom of the triazole ring and the carbonyl oxygen.

Bridging Coordination: The triazole ring can bridge two metal centers via its N1 and N2 atoms, while the carbohydrazide moiety can coordinate to one or both of these metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

The nature of the resulting organometallic complex is influenced by several factors, including the metal ion, the solvent system, and the reaction conditions. The coordination geometry around the metal center can range from tetrahedral and square planar to octahedral, depending on the coordination number and the ligand field stabilization energy. researchgate.net The formation of these complexes can be confirmed through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

Catalytic Applications in Organic Synthesis

Design of Ligands for Asymmetric Catalysis

The development of chiral ligands for transition-metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. Triazole derivatives have emerged as a promising class of ligands in this field. bohrium.comnih.govnih.gov The rigid five-membered ring of the triazole nucleus provides a well-defined stereochemical environment, which is essential for inducing high enantioselectivity in catalytic reactions.

In the context of this compound, the introduction of chiral centers into the molecule can transform it into a valuable ligand for asymmetric catalysis. Chirality can be introduced, for example, by using chiral starting materials in the synthesis of the triazole ring or by modifying the carbohydrazide moiety with chiral auxiliaries. The resulting chiral triazole-carbohydrazide ligand can then be coordinated to a transition metal, such as palladium, rhodium, or copper, to generate a chiral catalyst.

The carbohydrazide portion of the ligand can play a crucial role in the catalytic cycle. It can participate in secondary interactions, such as hydrogen bonding, with the substrate, which can help to orient the substrate in the chiral pocket of the catalyst, leading to enhanced enantioselectivity. Furthermore, the electronic properties of the carbohydrazide group can be tuned by modifying the substituents on the nitrogen atoms, which in turn can influence the catalytic activity of the metal center.

Chiral triazole-oxazoline ligands, for instance, have been successfully employed in palladium-catalyzed asymmetric 1,4-addition reactions. bohrium.comnih.gov This highlights the potential of combining the triazole scaffold with other functional groups to create effective chiral ligands. While specific applications of this compound in asymmetric catalysis are not yet widely reported, the modular nature of this scaffold suggests significant potential for the design and synthesis of novel chiral ligands for a variety of asymmetric transformations.

Exploration of Organocatalysis Utilizing Triazole-Carbohydrazide Architectures

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic organic chemistry. Hydrazide derivatives have been explored as organocatalysts, leveraging their ability to form hydrogen bonds and act as Lewis bases. mdpi.com The this compound scaffold combines the features of a triazole and a carbohydrazide, making it an interesting candidate for the development of novel organocatalysts.

The triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the N-H protons of the carbohydrazide moiety can act as hydrogen bond donors. This dual hydrogen bonding capability can be exploited to activate substrates and control the stereochemistry of a reaction. For example, in a Michael addition reaction, the organocatalyst could simultaneously activate the nucleophile and the electrophile through hydrogen bonding interactions.

Furthermore, the basic nitrogen atoms of the triazole ring could also function as a Brønsted base to deprotonate a pro-nucleophile. The development of chiral versions of this compound could lead to the creation of enantioselective organocatalysts. The synthesis of functionalized triazole hexahydroquinoline carbohydrazide scaffolds has been reported, demonstrating the feasibility of constructing complex molecular architectures based on this core structure. taylorfrancis.com While the exploration of triazole-carbohydrazide architectures in organocatalysis is still in its early stages, the inherent functionalities of this scaffold offer exciting possibilities for the design of new and efficient metal-free catalytic systems. isres.orgscribd.com

Applications in Agrochemical Research and Development

Triazole derivatives are a well-established and highly successful class of compounds in the agrochemical industry, with numerous commercial products used as fungicides, herbicides, and insecticides. rsc.org The 1,2,4-triazole ring is a key pharmacophore in many of these applications. The mechanism of action of triazole fungicides often involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. rsc.org

The carbohydrazide moiety can also contribute to the biological activity of the molecule. Hydrazide and hydrazone derivatives have been reported to possess a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties. mdpi.comnih.gov The combination of the triazole ring and the carbohydrazide group in this compound and its analogs offers the potential for developing new agrochemicals with improved efficacy and a broader spectrum of activity.

Research into the agrochemical applications of triazole-carbohydrazide derivatives has shown promise in several areas:

Fungicidal Activity: Several studies have reported the synthesis of 1,2,4-triazole derivatives containing a carbohydrazide or related moiety with significant antifungal activity against various plant pathogens. nih.gov The activity of these compounds is often dependent on the nature of the substituents on both the triazole ring and the carbohydrazide group.

Herbicidal Activity: Carbamoyl triazole herbicides, such as Cafenstrole, have been developed, indicating that the triazole scaffold can be effective for weed control. nih.gov The herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives has been investigated, showing good inhibitory activity against certain weeds with selectivity towards rice. mdpi.comnih.gov

Insecticidal Activity: Triazole derivatives have also been explored as insecticides. umich.eduresearchgate.net The combination of a triazole ring with other heterocyclic systems has been shown to enhance insecticidal activity. The development of triazone derivatives containing acylhydrazone moieties has led to compounds with aphicidal and larvicidal activities. mdpi.com

The following tables summarize some of the reported agrochemical activities of triazole derivatives that are structurally related to this compound.

Table 1: Fungicidal Activity of Selected Triazole Derivatives

| Compound | Pathogen | EC50 (mg/L) | Reference |

|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | rsc.org |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 | rsc.org |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | rsc.org |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Botrytis cinerea | 11.39 | rsc.org |

Table 2: Herbicidal Activity of Selected Triazole Derivatives

| Compound | Weed Species | Inhibition (%) at 1.875 µg/mL | Reference |

|---|---|---|---|

| N,N-diethyl-3-(phenylselenonyl)-1H-1,2,4-triazole-1-carboxamide (C6) | Cucumis sativus | >90 | mdpi.comnih.gov |

These findings underscore the significant potential of the triazole-carbohydrazide scaffold in the discovery and development of new and effective agrochemicals. Further research, including quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of more potent and selective agents. researchgate.net

Emerging Trends and Future Research Directions

Synergistic Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For a novel scaffold such as N,N'-dimethyl-2H-triazole-4-carbohydrazide, these computational tools offer a pathway to rapidly explore its potential.

De Novo Design: Generative AI models can design vast libraries of virtual compounds based on the this compound core. These algorithms, such as generative adversarial networks (GANs) and reinforcement learning (RL), can create novel molecular structures with predefined physicochemical and pharmacological properties, efficiently navigating the chemical space to identify promising candidates. nih.gov

Property Prediction: AI platforms can build predictive models for critical properties, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). By training these models on existing data from other triazole-containing compounds, researchers can screen virtual derivatives of this compound to prioritize those with the highest probability of success, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.gov

Lead Optimization: Once initial hits are identified, ML algorithms can guide the lead optimization process. By analyzing structure-activity relationships (SAR), these tools can suggest specific molecular modifications to enhance potency and selectivity while minimizing off-target effects.

| AI/ML Application | Description | Potential Impact on this compound Development |

| Generative Chemistry | Utilizes deep learning to generate novel molecular structures with desired properties. nih.gov | Creation of a diverse virtual library of derivatives for screening against various biological targets. |

| Predictive ADMET Modeling | Employs machine learning to forecast a compound's pharmacokinetic and toxicity profile. | Early-stage filtering of candidates with poor drug-like properties, saving resources. |

| Quantitative SAR (QSAR) | Builds mathematical models to correlate chemical structure with biological activity. | Guiding structural modifications to systematically improve the potency and efficacy of the lead compound. |

| Target Identification | Analyzes biological data to predict and validate the molecular targets with which a compound might interact. | Uncovering novel therapeutic applications for the triazole carbohydrazide (B1668358) scaffold. |

Exploration of Novel Bio-isosteric Replacements and Scaffold Hybridization Strategies

Bio-isosteric replacement and scaffold hybridization are cornerstone strategies in medicinal chemistry for optimizing lead compounds. These approaches involve substituting specific functional groups or molecular fragments with others that have similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. unito.it

Bio-isosterism: The 1,2,4-triazole (B32235) ring itself is a well-known bioisostere of amide and ester groups, offering improved metabolic stability and modified electronic properties. researchgate.netunimore.it For this compound, the carbohydrazide moiety (-CONHNH-) is a prime target for bio-isosteric replacement to modulate its hydrogen bonding capacity and conformational flexibility. Potential replacements could include other five-membered heterocycles or non-classical isosteres to fine-tune interactions with biological targets.

Scaffold Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net For instance, linking the triazole core to moieties known for specific activities (e.g., an indole (B1671886) nucleus for anti-tuberculosis activity or a sulfonamide group for carbonic anhydrase inhibition) could yield novel compounds with synergistic therapeutic effects. acs.org This approach has been successfully used to develop potent inhibitors for various enzymes and receptors. nih.gov

| Original Moiety (in Parent Scaffold) | Potential Bio-isosteric Replacement | Rationale for Replacement |

| Carbohydrazide (-CONHNH-) | 1,3,4-Oxadiazole | Mimics the hydrogen bond donor/acceptor pattern while offering greater metabolic stability and potentially different electronic properties. nih.gov |

| Carbohydrazide (-CONHNH-) | 1,3,4-Thiadiazole (B1197879) | Introduces a sulfur atom, which can alter lipophilicity and engage in different non-covalent interactions with target proteins. |

| 1,2,4-Triazole Ring | Pyrazole, Imidazole, Tetrazole | As alternative five-membered N-heterocycles, these can modulate the pKa, dipole moment, and hydrogen bonding capabilities of the core structure. cjnmcpu.com |

| Methyl Groups (-CH3) | Ethyl, Cyclopropyl, Halogens | Fine-tunes steric bulk, lipophilicity, and metabolic stability at the N and N' positions. |

Development of Sustainable and Atom-Economical Synthetic Methodologies

Modern synthetic chemistry is increasingly focused on "green" principles, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. The development of this compound and its derivatives would greatly benefit from these sustainable approaches.

Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product, minimizing waste. jocpr.comwikipedia.org Synthetic routes for triazoles that utilize addition and cycloaddition reactions are inherently more atom-economical than multi-step processes involving protecting groups and generating significant byproducts. nih.gov

Advanced Synthetic Techniques: Methods such as microwave-assisted synthesis and ultrasound irradiation are becoming standard for the synthesis of triazole derivatives. rsc.orgmdpi.com These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and often allow for the use of more environmentally benign solvents like water or ethanol. rsc.orgnih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,2,3-triazole isomers and could be adapted for 1,2,4-triazole systems. researchgate.net

| Synthesis Method | Key Advantages | Relevance to Triazole Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times (minutes vs. hours), higher yields, improved purity. rsc.org | Widely reported for the efficient synthesis of various 1,2,4-triazole derivatives, often leading to cleaner reactions. researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, improved mass transfer, often performed at lower temperatures. mdpi.comnih.gov | Effective for promoting cycloaddition and condensation reactions used in forming heterocyclic rings. mdpi.com |

| Click Chemistry (e.g., CuAAC) | High yields, mild reaction conditions, high regioselectivity, tolerance of diverse functional groups. researchgate.net | A powerful tool for scaffold hybridization, allowing the triazole core to be easily linked to other molecular fragments. |

| Catalytic C-N Bond Formation | High efficiency, reduces the need for stoichiometric reagents, often more atom-economical. researchgate.net | Modern cross-coupling reactions can provide direct and efficient pathways to functionalized triazoles. researchgate.net |

Multidisciplinary Research Approaches for Comprehensive Understanding and Application

The successful translation of a novel compound from a laboratory curiosity to a therapeutic candidate requires a comprehensive, multidisciplinary approach. The study of this compound would necessitate the integration of expertise from several scientific fields.

Computational and Synthetic Chemistry: The process begins with in silico design and property prediction, followed by the development of efficient and scalable synthetic routes.

Chemical Biology and Pharmacology: Once synthesized, the compound and its derivatives must be evaluated in a battery of biological assays to determine their mechanism of action, potency, and selectivity. This involves screening against relevant enzymes or receptors and subsequent studies in cellular and animal models.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how the compound binds to its biological target. This information is invaluable for guiding further structure-based drug design and optimizing molecular interactions.

An example of this integrated approach is the development of indole-linked triazole sulfonamides as potential anti-tuberculosis agents. acs.org This research combined rational drug design, chemical synthesis, in vitro and in vivo biological evaluation, and in silico studies to identify a lead compound with potent activity and a favorable safety profile. acs.org A similar multidisciplinary strategy would be essential to fully elucidate the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-dimethyl-2H-triazole-4-carbohydrazide?

- Methodology :

- Condensation reactions : Reflux equimolar amounts of triazole precursors (e.g., 4-amino-triazole derivatives) with hydrazides in ethanol/glacial acetic acid (4:1 v/v) for 4–6 hours. Filter and recrystallize the product using ethanol .

- Yield optimization : Adjust substituent reactivity by introducing electron-withdrawing groups (e.g., nitro) to enhance cyclization efficiency. Typical yields range from 86–94% under inert atmospheres .

- Example Data :

| Substituent | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| -OCH₃ | Ethanol | 4 | 94 | 196–197 |

| -Cl | Ethanol | 6 | 93 | 198–200 |

Q. How to characterize the compound using crystallography and spectroscopy?

- XRD refinement : Use SHELXL for small-molecule refinement. Input HKL data with HKLF 4 format; apply TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (< 5%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using δ 7.8–8.2 ppm for triazole protons and δ 160–170 ppm for carbonyl carbons. Compare with computed shifts (B3LYP/6-311G(d,p)) .

- IR : Confirm hydrazide N-H stretches at 3200–3300 cm⁻¹ and C=O at 1650–1680 cm⁻¹ .

Q. What are common strategies to stabilize reactive hydrazide groups during synthesis?

- Protection : Use acetic acid as a proton donor to minimize oxidation. Avoid aqueous basic conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted aldehydes .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

- Approach :

- Perform PXRD to identify polymorphs. Refine using SHELXL with TWIN/BASF for twinning. Compare unit cell parameters (e.g., a = 10.2 Å vs. a = 9.8 Å) .

- Validate with Hirshfeld surface analysis to distinguish π-π stacking (3.5–4.0 Å) vs. hydrogen-bonding networks .

Q. What computational methods predict electronic properties and reactivity?

- DFT/NBO Analysis :

- Optimize geometry at B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps (e.g., 4.2 eV for anti-conformer) to assess charge transfer .

- Use NBO to identify hyperconjugation (e.g., σ→σ* interactions in C-N bonds) .

- Example Results :

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.6 |

| Band Gap | 4.2 |

Q. How to design metal complexes for catalytic or bioactive applications?

- Coordination chemistry : React with Cu(II)/Ni(II) salts in methanol. Monitor via UV-Vis (d-d transitions at 600–700 nm) and cyclic voltammetry (E₁/₂ = 0.3–0.5 V) .

- Bioactivity screening : Use molecular docking (AutoDock Vina) to assess binding to target enzymes (e.g., COX-2, ∆G = -9.2 kcal/mol) .

Q. Why do reaction yields vary with substituent position in triazole derivatives?

- Steric/Electronic Effects :

- Para-substituents (e.g., -OCH₃) enhance yield (94%) via resonance stabilization. Ortho-substituents reduce yield (78%) due to steric hindrance .

- Hammett plots correlate σ values with log(yield): slope = -0.3 (R² = 0.92) .

Q. How to address solvent effects in NMR spectral interpretation?

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in Gaussian 09W. For DMSO-d₆, adjust δ by +0.5 ppm for NH protons .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.